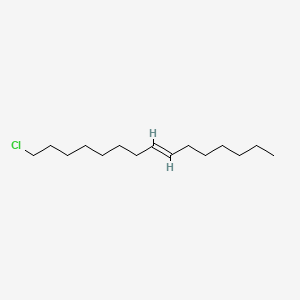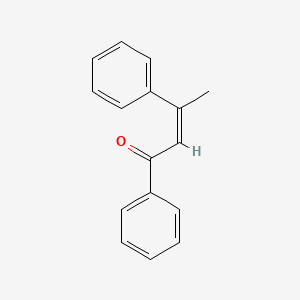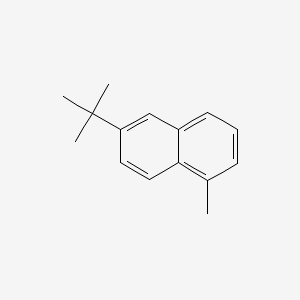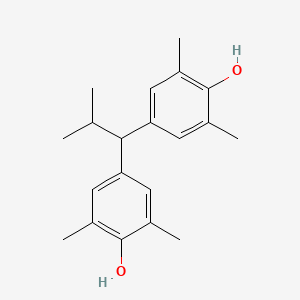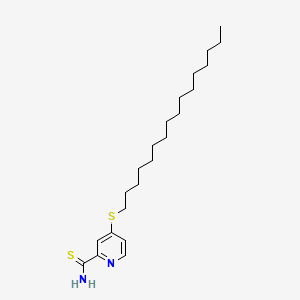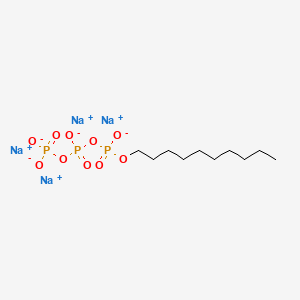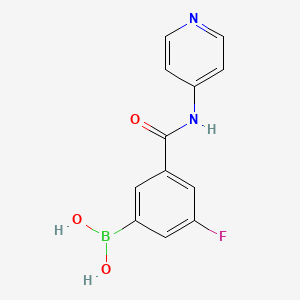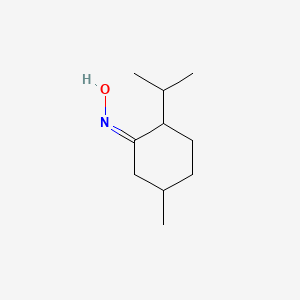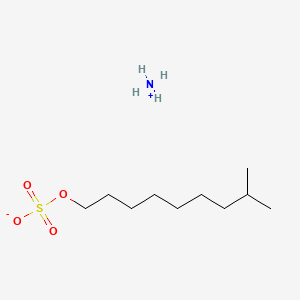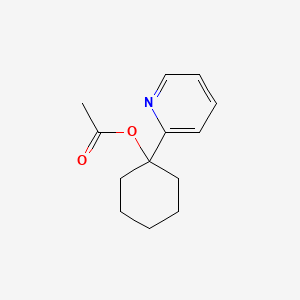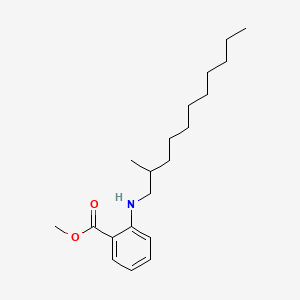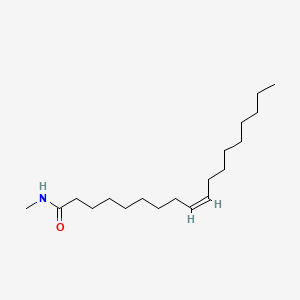
(Z)-N-Methyl-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Methyl-9-octadecenamide is an organic compound characterized by the presence of a long aliphatic chain with a double bond in the cis configuration and an amide functional group. This compound is also known as oleamide, a fatty acid primary amide. It is naturally occurring and has been found in the cerebrospinal fluid of sleep-deprived cats, suggesting its role in sleep regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Methyl-9-octadecenamide typically involves the reaction of oleic acid with methylamine. The process can be summarized in the following steps:
Activation of Oleic Acid: Oleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation: The active ester is then reacted with methylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Methyl-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Alkyl halides can be used for nucleophilic substitution at the amide nitrogen.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction reactions.
Substituted Amides: From nucleophilic substitution reactions.
Scientific Research Applications
(Z)-N-Methyl-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its role in sleep regulation and its effects on the central nervous system.
Medicine: Explored for its potential therapeutic effects, including its use as a sleep aid and its anti-inflammatory properties.
Industry: Utilized in the production of lubricants, plasticizers, and as a slip agent in polymer processing.
Mechanism of Action
The mechanism of action of (Z)-N-Methyl-9-octadecenamide involves its interaction with various molecular targets and pathways:
Endocannabinoid System: It acts as an agonist at the cannabinoid receptors, influencing sleep and pain perception.
GABAergic System: It modulates the activity of gamma-aminobutyric acid (GABA) receptors, contributing to its sedative effects.
Fatty Acid Amide Hydrolase (FAAH): It is a substrate for FAAH, an enzyme that degrades fatty acid amides, thereby regulating its levels in the body.
Comparison with Similar Compounds
(Z)-N-Methyl-9-octadecenamide can be compared with other fatty acid amides such as:
Palmitamide: Similar structure but with a saturated aliphatic chain.
Stearamide: Another saturated fatty acid amide with a longer aliphatic chain.
Erucamide: Contains a longer aliphatic chain with a double bond in the cis configuration.
Uniqueness
This compound is unique due to its specific role in sleep regulation and its interaction with the endocannabinoid system, which distinguishes it from other fatty acid amides.
Properties
CAS No. |
70858-46-7 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(Z)-N-methyloctadec-9-enamide |
InChI |
InChI=1S/C19H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h10-11H,3-9,12-18H2,1-2H3,(H,20,21)/b11-10- |
InChI Key |
NJNFUPWMCKHLRE-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


